molecular formula C11H14N4O2 B13883547 Ethyl 2',5-dimethyl-2'H-1,3'-bipyrazole-3-carboxylate

Ethyl 2',5-dimethyl-2'H-1,3'-bipyrazole-3-carboxylate

Cat. No.: B13883547
M. Wt: 234.25 g/mol
InChI Key: NWJXTENYTGOWEG-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H14N4O2/c1-4-17-11(16)9-7-8(2)15(13-9)10-5-6-12-14(10)3/h5-7H,4H2,1-3H3

InChI Key

NWJXTENYTGOWEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=NN2C

Origin of Product

United States

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